2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylphenol with 3-chloropropylamine to form 3-(4-methylphenoxy)propylamine. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. It may also interact with other cellular targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- 2-[3-(chloromethyl)phenoxy]propyl-1H-isoindole-1,3(2H)-dione
- 2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
651359-53-4 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-[3-(4-methylphenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO3/c1-13-7-9-14(10-8-13)22-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |
InChI Key |
KQOWFTFTCFCPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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